N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}-beta-alanine
Overview
Description
N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}-beta-alanine is a synthetic organic compound with a molecular weight of 312.35 g/mol It is characterized by the presence of a sulfonyl group attached to a beta-alanine moiety, and a pyrrolidinone ring attached to a phenyl group
Preparation Methods
The synthesis of N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}-beta-alanine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.
Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction.
Sulfonylation: The sulfonyl group is introduced using a sulfonyl chloride reagent under basic conditions.
Attachment of Beta-Alanine: The final step involves the coupling of beta-alanine to the sulfonylated intermediate.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}-beta-alanine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}-beta-alanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated enzyme activity.
Mechanism of Action
The mechanism of action of N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}-beta-alanine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The pyrrolidinone ring may interact with hydrophobic pockets in target proteins, enhancing binding affinity. These interactions can modulate signaling pathways and cellular processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}-beta-alanine can be compared with similar compounds such as:
N-{[4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide: This compound has a similar structure but with a propane-1-sulfonamide group instead of beta-alanine.
N-{[4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide: This compound features a phenoxyacetamide group, which may confer different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5S/c16-12-2-1-9-15(12)10-3-5-11(6-4-10)21(19,20)14-8-7-13(17)18/h3-6,14H,1-2,7-9H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBIVIXVUGMSHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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